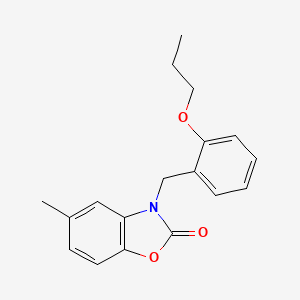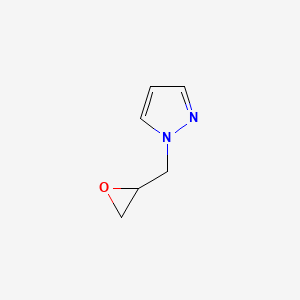![molecular formula C14H15N3O3 B2556531 5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 338394-14-2](/img/structure/B2556531.png)
5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” is a chemical compound with the CAS Number: 338394-14-2. It has a molecular weight of 273.29 and its IUPAC name is 5-[(benzylamino)methylene]-1,3-dimethyl-2,4,6 (1H,3H,5H)-pyrimidinetrione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15N3O3/c1-16-12(18)11(13(19)17(2)14(16)20)9-15-8-10-6-4-3-5-7-10/h3-7,9,15H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione and its derivatives have been a subject of interest in synthetic chemistry. Studies have demonstrated the synthesis of various diazepine derivatives with the aim of exploring their chemical properties and potential pharmacological activities. For instance, the synthesis and evaluation of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives have been reported, showcasing the chemical versatility and reactivity of such compounds (Maltsev et al., 2021). Similarly, 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines were prepared and assessed for central nervous system activity, indicating the structural and functional diversity attainable through modifications of the diazepine core (Hara et al., 1978).
Receptor Interactions and Pharmacological Potential
The interactions of diazepine derivatives with various receptors, such as the serotonin-3 (5-HT3) receptors, have been a significant area of research. These studies aim to understand the structure-activity relationships and identify potential therapeutic applications. For example, the N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamides and their analogues were identified as potent serotonin-3 receptor antagonists, highlighting the pharmacological relevance of these compounds (Harada et al., 1995).
Potential Therapeutic Applications
While the compound 5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione itself has not been directly linked to specific therapeutic applications, the structural class it belongs to, i.e., diazepine derivatives, has been extensively studied for various potential therapeutic effects. This includes anxiolytic and sedative properties, as demonstrated by the significant analgesic and anxiolytic potentials of certain compounds within this chemical class (Maltsev et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
5-(benzyliminomethyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16-12(18)11(13(19)17(2)14(16)20)9-15-8-10-6-4-3-5-7-10/h3-7,9,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRIJZTOKUCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901135132 |
Source


|
| Record name | 1,3-Dimethyl-5-[[(phenylmethyl)amino]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Benzylamino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
CAS RN |
338394-14-2 |
Source


|
| Record name | 1,3-Dimethyl-5-[[(phenylmethyl)amino]methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901135132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

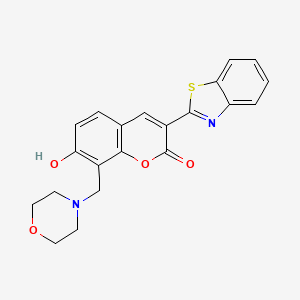
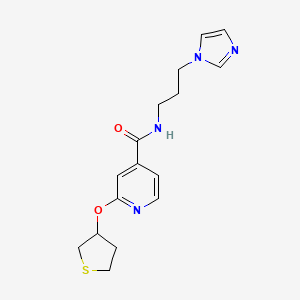
![3-[(Cyclopropylmethyl)sulfanyl]-2,6-difluorobenzoic acid](/img/structure/B2556453.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2556460.png)
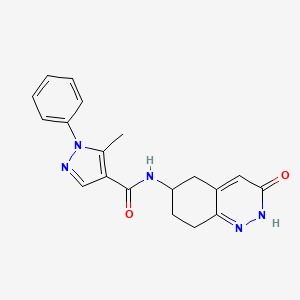
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2556464.png)

